1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine
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Overview
Description
1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class of compounds Piperazines are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a cyclopentyl group and a fluorophenylmethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the ring-opening addition reaction of ethylene oxide gas with cyclopentylamine, followed by chlorination and substitution reactions to obtain the final product . These methods are designed to ensure high purity and yield while minimizing the formation of toxic by-products.
Chemical Reactions Analysis
1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Cyclopentyl-4-[(2-chlorophenyl)methyl]piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter its chemical and biological properties.
1-Cyclopentyl-4-[(2-bromophenyl)methyl]piperazine: This compound contains a bromine atom, which may affect its reactivity and interactions compared to the fluorine-containing compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2/c17-16-8-4-1-5-14(16)13-18-9-11-19(12-10-18)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFNEIVFEXLXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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